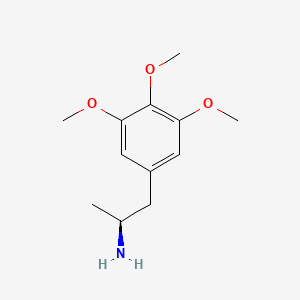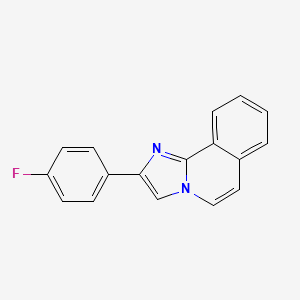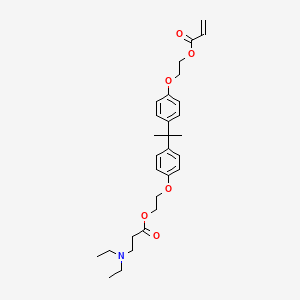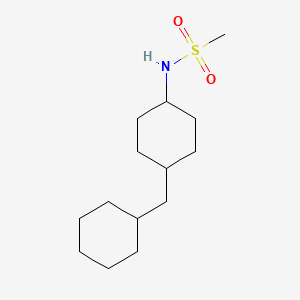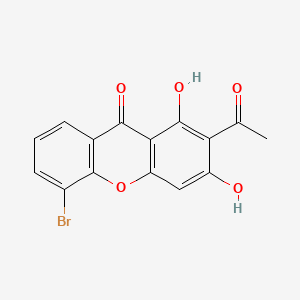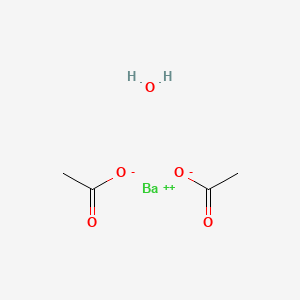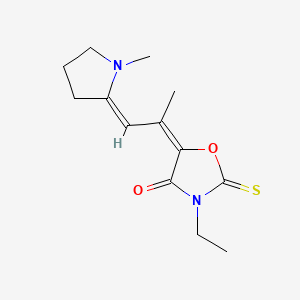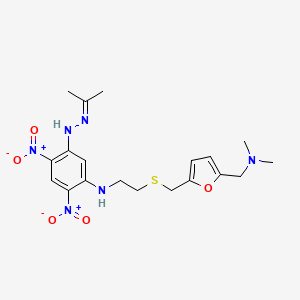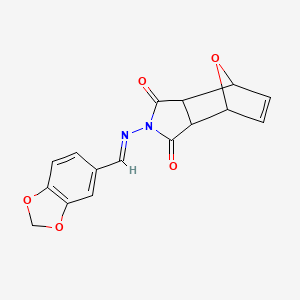
2-(((1E)-1,3-benzodioxol-5-ylmethylene)amino)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(((1E)-1,3-benzodioxol-5-ylmethylene)amino)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3-dione is a complex organic compound featuring a unique structure that combines a benzodioxole moiety with an epoxyisoindole framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((1E)-1,3-benzodioxol-5-ylmethylene)amino)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3-dione typically involves multi-step organic reactions. One common method includes the condensation of 1,3-benzodioxole-5-carbaldehyde with an appropriate amine to form the Schiff base intermediate. This intermediate is then subjected to cyclization reactions under controlled conditions to yield the final epoxyisoindole product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. Solvent selection and purification techniques are also crucial to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-(((1E)-1,3-benzodioxol-5-ylmethylene)amino)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents with nucleophiles like sodium azide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(((1E)-1,3-benzodioxol-5-ylmethylene)amino)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(((1E)-1,3-benzodioxol-5-ylmethylene)amino)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole derivatives: Compounds with similar benzodioxole structures.
Epoxyisoindole derivatives: Compounds featuring the epoxyisoindole framework.
Uniqueness
The uniqueness of 2-(((1E)-1,3-benzodioxol-5-ylmethylene)amino)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3-dione lies in its combined structural features, which confer distinct chemical and biological properties. This combination allows for diverse applications and makes it a valuable compound for further research and development.
Properties
CAS No. |
92868-80-9 |
|---|---|
Molecular Formula |
C16H12N2O5 |
Molecular Weight |
312.28 g/mol |
IUPAC Name |
2-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-1,3-dione |
InChI |
InChI=1S/C16H12N2O5/c19-15-13-10-3-4-11(23-10)14(13)16(20)18(15)17-6-8-1-2-9-12(5-8)22-7-21-9/h1-6,10-11,13-14H,7H2/b17-6+ |
InChI Key |
SQWBCPZOMLACLW-UBKPWBPPSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=N/N3C(=O)C4C5C=CC(C4C3=O)O5 |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=NN3C(=O)C4C5C=CC(C4C3=O)O5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


